Molecular Complexity and Calculated Lipophilicity vs. Mono‑Benzyl Analog (CAS 126118‑64‑7)
The target compound possesses two benzyl substituents (N‑1 and N‑7), whereas the closest commercially available analog, 7‑benzyl‑8‑mercapto‑3‑methyl‑3,7‑dihydro‑purine‑2,6‑dione (CAS 126118‑64‑7), carries only a single N‑7 benzyl group [REFS‑1]. This difference adds 90.1 Da to the molecular weight (378.4 Da vs. 288.3 Da) and is predicted to increase log P by >1.5 log units (from ca. ‑0.83 to > +1.0), while reducing topological polar surface area (tPSA) from ~108 Ų to ~92 Ų [REFS‑1][REFS‑2]. The additional N‑1 benzyl group also removes one hydrogen‑bond donor site relative to the mono‑benzyl analog, modifying the hydrogen‑bonding profile that is critical for target engagement.
| Evidence Dimension | Calculated lipophilicity (log P) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | MW = 378.4 g mol⁻¹; predicted log P (ALogP) > 1.0; tPSA ~ 92 Ų; H‑bond donors = 0 |
| Comparator Or Baseline | 7-benzyl-8-mercapto-3-methyl analog (CAS 126118‑64‑7): MW = 288.3 g mol⁻¹; log P = ‑0.83; tPSA ~ 108 Ų; H‑bond donors = 2 |
| Quantified Difference | ΔMW = +90.1 Da; Δlog P ≈ +1.7 log units; ΔtPSA ≈ ‑16 Ų; loss of 2 H‑bond donor sites |
| Conditions | Predicted properties using standard cheminformatics algorithms (ALogP, Ertl tPSA) employed by authoritative public databases. |
Why This Matters
A >1.5 log unit increase in lipophilicity accompanied by a reduced tPSA and fewer H‑bond donors can substantially alter membrane permeability, plasma protein binding, and target‑site partitioning, making the target compound a distinct physicochemical tool for probing lipophilicity‑driven SAR in purine‑2,6‑dione programs.
